![molecular formula C10H6ClN3 B1361501 2-[(3-Chloroanilino)methylidene]propanedinitrile CAS No. 6288-52-4](/img/structure/B1361501.png)
2-[(3-Chloroanilino)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A new series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory and analgesic activities . Most of the compounds have shown anti-inflammatory activity with a moderate-to-excellent activity range .Molecular Structure Analysis
The molecular structure of 2-[(3-Chloroanilino)methylidene]propanedinitrile includes a molecular weight of 203.63 g/mol. The InChI is 1S/C10H7ClN4/c11-8-2-1-3-9 (4-8)15-10 (14)7 (5-12)6-13/h1-4,15H,14H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(3-Chloroanilino)methylidene]propanedinitrile include a molecular weight of 203.63 g/mol. The compound has a complexity of 338 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Antibacterial Activity
Compounds structurally related to 2-[(3-Chloroanilino)methylidene]propanedinitrile have been synthesized and evaluated for antibacterial activities, indicating potential in medicinal chemistry (Al-Adiwish et al., 2012).
Spectral and Structural Analysis
Vibrational, NMR spectra, and ab initio calculations have been conducted on related compounds, aiding in understanding their molecular conformations and structural properties (Gatial et al., 1999).
Applications in Material Science
Nonlinear Optical Materials
Research on compounds with similar structures has shown alternating single/double-bond behavior, significant for understanding the properties of nonlinear optical materials (Gainsford et al., 2007).
Photochemical Studies
Photochemical monoalkylation studies involving propanedinitrile, a core structure in related compounds, have implications in the synthesis of materials and intermediates for chemical reactions (Ohashi et al., 2008).
Chemical Synthesis and Reactivity
Synthetic Routes and Reactions
Investigations into the synthesis and reactions of various derivatives, including those structurally related to 2-[(3-Chloroanilino)methylidene]propanedinitrile, have been conducted, contributing to the development of new synthetic methods and understanding of chemical reactivity (Victory et al., 1993).
Coordination Compounds
Research has focused on the formation of coordination compounds with various metals, utilizing derivatives structurally similar to the target compound, potentially relevant in catalysis and material chemistry (Gulea et al., 2013).
Eigenschaften
IUPAC Name |
2-[(3-chloroanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13/h1-4,7,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWBMOMRNHVYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279162 |
Source


|
| Record name | 2-[(3-chloroanilino)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloroanilino)methylidene]propanedinitrile | |
CAS RN |
6288-52-4 |
Source


|
| Record name | NSC56178 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11430 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-chloroanilino)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

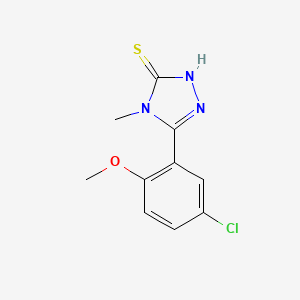
![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)

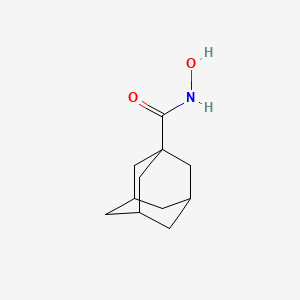
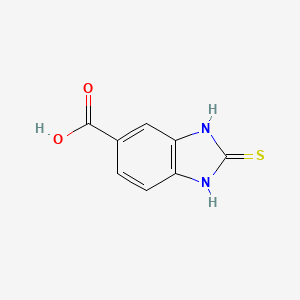
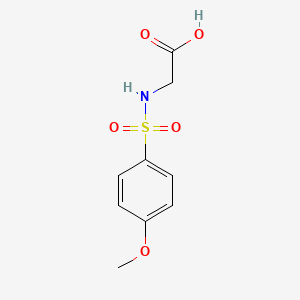
![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)
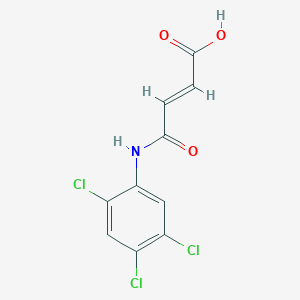
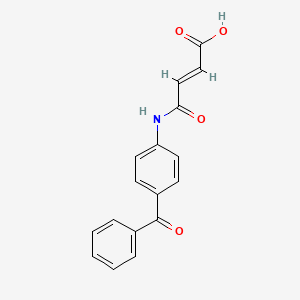
![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)


![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)
![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)